- Diastereoselective Alkene Hydroesterification Enabling the Synthesis of Chiral Fused Bicyclic Lactones, Chemistry - A European Journal, 2021, 27(72), 18039-18042
Cas no 97466-49-4 ((2S)-2-(4-chlorophenyl)oxirane)
97466-49-4 structure
Product Name:(2S)-2-(4-chlorophenyl)oxirane
Numéro CAS:97466-49-4
Le MF:C8H7ClO
Mégawatts:154.593581438065
CID:803722
PubChem ID:11105582
Update Time:2024-10-25
(2S)-2-(4-chlorophenyl)oxirane Propriétés chimiques et physiques
Nom et identifiant
-
- Oxirane,2-(4-chlorophenyl)-, (2S)-
- (S)-(4-Chlorophenyl)oxirane
- (S)-3-Chlorostyrene oxide
- (S)-4-Chlorostyrene Oxide
- (2S)-2-(4-Chlorophenyl)oxirane (ACI)
- Oxirane, (4-chlorophenyl)-, (2S)- (9CI)
- Oxirane, (4-chlorophenyl)-, (S)- (ZCI)
- (+)-4′-Chlorostyrene oxide
- (2S)-2-(4-Chlorophenyl)oxirane
- (S)-2-(4-Chlorophenyl)oxirane
- (S)-p-Chlorostyrene oxide
- SCHEMBL1022637
- CS-0183138
- Z1198173162
- 4-Chlorostyrene oxide, (+)-
- (S)-para-chloro styrene oxide
- (R)-(-)-1-Chloro-4-(epoxyethyl)benzene
- AKOS006287744
- Oxirane, 2-(4-chlorophenyl)-, (2S)-
- 659109YM0E
- EN300-125232
- IBWLXNDOMYKTAD-MRVPVSSYSA-N
- (S)-2-(4-chloro-phenyl)-oxirane
- DTXSID60455310
- AT32896
- 97466-49-4
- Q27263851
- 4-Chlorostyrene oxide, (S)-
- (2R)-2-(4-Chlorophenyl)oxirane
- UNII-659109YM0E
- (R)-2-(4-Chlorophenyl)oxirane
- (2S)-2-(4-chlorophenyl)oxirane
-
- Piscine à noyau: 1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
- La clé Inchi: IBWLXNDOMYKTAD-MRVPVSSYSA-N
- Sourire: ClC1C=CC([C@@H]2OC2)=CC=1
Propriétés calculées
- Qualité précise: 154.0185425g/mol
- Masse isotopique unique: 154.0185425g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 118
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 12.5Ų
Propriétés expérimentales
- Dense: 1.283
- Point d'ébullition: 230.4 °C at 760 mmHg
- Point d'éclair: 98.1 °C
- Le PSA: 12.53000
- Le LogP: 2.41130
(2S)-2-(4-chlorophenyl)oxirane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | C421905-25mg |
(S)-4-Chlorostyrene Oxide |
97466-49-4 | 25mg |
$236.00 | 2023-05-18 | ||
| TRC | C421905-250mg |
(S)-4-Chlorostyrene Oxide |
97466-49-4 | 250mg |
$ 1200.00 | 2023-09-08 | ||
| Enamine | EN300-125232-0.05g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 0.05g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-125232-0.1g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 0.1g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-125232-0.25g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 0.25g |
$347.0 | 2023-06-08 | |
| Enamine | EN300-125232-0.5g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 0.5g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-125232-1.0g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 1g |
$699.0 | 2023-06-08 | |
| Enamine | EN300-125232-2.5g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 2.5g |
$1370.0 | 2023-06-08 | |
| Enamine | EN300-125232-5.0g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 5g |
$2028.0 | 2023-06-08 | |
| Enamine | EN300-125232-10.0g |
(2S)-2-(4-chlorophenyl)oxirane |
97466-49-4 | 95% | 10g |
$3007.0 | 2023-06-08 |
(2S)-2-(4-chlorophenyl)oxirane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 3 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Manganese dichloride , 5,10,15,20-Tetrakis[(1S)-1-methyl-3-phenyl-2-(phenylmethyl)propyl]-21H,23H-porph… Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Iodosylbenzene ; 2 h, rt
1.2 Reagents: Iodosylbenzene ; 2 h, rt
Référence
- Asymmetric epoxidation of alkenes catalyzed by novel chiral porphyrin metal complexes, Journal of Porphyrins and Phthalocyanines, 2016, 20(6), 730-737
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hypochlorite Catalysts: Pyridine N-oxide , Benzaldehyde, 3,3′,3′′-[1,3,5-triazine-2,4,6-triyltris(4,1-piperazinediylmethyle… (manganese complexes) Solvents: Dichloromethane , Water ; 6 h, 0 °C
Référence
- Self-Supported Chiral Polymeric Mn(III) Salen Complexes as Highly Active and Recyclable Catalysts for Epoxidation of Nonfunctionalized Olefins, ChemPlusChem, 2015, 80(6), 1038-1044
Méthode de production 4
Conditions de réaction
1.1 Reagents: Disodium ethylenediaminetetraacetate , 8-Azoniabicyclo[3.2.1]octane, 3-fluoro-8,8-dimethyl-2-oxo-, (1S,3R,5R)-, 1,1,1-t… Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4)
1.3 Solvents: Water
1.2 Reagents: Sodium bicarbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4)
1.3 Solvents: Water
Référence
- Chiral Fluoro Ketones for Catalytic Asymmetric Epoxidation of Alkenes with Oxone, Journal of Organic Chemistry, 2002, 67(10), 3479-3486
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
Référence
- Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of enantiopure epoxides by sodium azide in hot water, Tetrahedron: Asymmetry, 2016, 27(2-3), 91-100
Méthode de production 6
Conditions de réaction
1.1 Reagents: Isopropanol Catalysts: Alcohol dehydrogenase Solvents: Isopropanol ; 20 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Enzymatic synthesis of carbo- and heterocyclic aryl oxiranes, Speciality Chemicals Magazine, 2007, 27(8), 32-33
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hypochlorite Catalysts: Manganese, chloro[[2,2′-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]… (zeolite MCM-41 supported) Solvents: Dichloromethane ; 12 h, pH 11.5, 0 °C
Référence
- New immobilized chiral Mn(III) salen complexes on pyridine N-oxide-modified MCM-41 as effective catalysts for epoxidation of nonfunctionalized alkenes, Journal of Catalysis, 2005, 235(1), 28-34
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Titanium isopropoxide , (1S,1′′S)-3,3′′-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[2′-methoxy[1… Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Catalysts: Water ; 30 min, rt
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 9 h, rt
1.2 Catalysts: Water ; 30 min, rt
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 9 h, rt
Référence
- Synthesis of salan (salalen) ligands derived from binaphthol for titanium-catalyzed asymmetric epoxidation of olefins with aqueous H2O2, Tetrahedron: Asymmetry, 2010, 21(3), 374-378
Méthode de production 9
Conditions de réaction
1.1 Reagents: Tricyclohexylphosphine Catalysts: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Référence
- Stereoselective synthesis of styrene oxides via a Mitsunobu cyclodehydration, Organic Letters, 2001, 3(16), 2513-2515
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Methyltrioxorhenium , (4S,4′S)-2,2′-(1,3-Phenylene)bis[4,5-dihydro-4-phenyloxazole] Solvents: Dichloromethane ; > 1 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 19 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 19 h, rt
Référence
- Catalytic Epoxidations with Pyridinebis(oxazoline)-Methyltrioxorhenium Complexes and Nitrogen-Containing Catalyst Systems, European Journal of Inorganic Chemistry, 2012, 2012(36), 5972-5978
Méthode de production 11
Conditions de réaction
1.1 Reagents: Peracetic acid Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetonitrile ; 3 h, 2 °C
Référence
- Non-Heme Manganese Complexes Catalyzed Asymmetric Epoxidation of Olefins by Peracetic Acid and Hydrogen Peroxide, Advanced Synthesis & Catalysis, 2011, 353(6), 885-889
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ; rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Référence
- Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution, Organic Letters, 2008, 10(21), 4807-4810
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Référence
- Convenient synthesis of optically active 1,2-diol monosulfonates and terminal epoxides via oxazaborolidine-catalyzed asymmetric borane reduction of α-sulfonyloxy ketones, Journal of the Chemical Society, 2001, (2001), 1204-1211
Méthode de production 14
Conditions de réaction
1.1 Reagents: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt
Référence
- Highly enantioselective ylide-mediated synthesis of terminal epoxides, Chemical Communications (Cambridge, 2012, 48(63), 7814-7816
Méthode de production 15
Conditions de réaction
1.1 Reagents: Isobutyraldehyde , Pyridine N-oxide , Oxygen Catalysts: Ruthenium, aquachloro[[3,3′-[(1,2-diphenyl-1,2-ethanediyl)bis[(nitrilo-κN)ethyli… Solvents: Dichloromethane
Référence
- Chiral Ru(III) metal complex-catalyzed aerobic enantioselective epoxidation of styrene derivatives with co-oxidation of aldehyde, Journal of Molecular Catalysis A: Chemical, 1997, 124(2-3), 91-97
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
Référence
- Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols, Journal of Organic Chemistry, 2011, 76(6), 1883-1886
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 h, rt
Référence
- Facile synthesis of enantiopure 1,2-diols and terminal epoxides from chiral β-hydroxy sulfides, Bulletin of the Korean Chemical Society, 2003, 24(7), 1023-1025
Méthode de production 18
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst, Chemistry - A European Journal, 2021, 27(59), 14765-14777
Méthode de production 19
Conditions de réaction
1.1 Reagents: NAD , Oxygen Catalysts: Alcohol dehydrogenase , Styrene monooxygenase Solvents: Isopropanol , Water ; 24 h, 25 °C
Référence
- Efficient biocatalysis for the production of enantiopure (S)-epoxides using a styrene monooxygenase (SMO) and Leifsonia alcohol dehydrogenase (LSADH) system, Tetrahedron: Asymmetry, 2012, 23(22-23), 1542-1549
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Titanium, [μ-[3,3′-bis[[[2-[[[2-(hydroxy-κO)[1,1′-biphenyl]-3-yl]methyl]amino-κN… Solvents: Dichloromethane , Water ; 100 min, rt; 9 h, rt
Référence
- Biaryl-Bridged Salalen Ligands and Their Application in Titanium-Catalyzed Asymmetric Epoxidation of Olefins with Aqueous H2O2, European Journal of Organic Chemistry, 2011, 2011(23), 4289-4292
(2S)-2-(4-chlorophenyl)oxirane Raw materials
- p-Chlorostyrene
- (αS)-4-Chloro-α-[[(4-methylphenyl)thio]methyl]benzenemethanol
- 4-Chlorobenzaldehyde
- 2-bromo-1-(4-chlorophenyl)ethan-1-one
- 2,4'-Dichloroacetophenone
- 1,2-Ethanediol, 1-(4-chlorophenyl)-, 2-(4-methylbenzenesulfonate), (1S)-
- (S)-2-broMo-1-(4-chlorophenyl)ethanol
- 1,2-Ethanediol, 1-(4-chlorophenyl)-, (1S)-
(2S)-2-(4-chlorophenyl)oxirane Preparation Products
(2S)-2-(4-chlorophenyl)oxirane Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:97466-49-4)(2S)-2-(4-chlorophenyl)oxirane
Numéro de commande:A1095773
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:16
Prix ($):373.0
Courriel:sales@amadischem.com
(2S)-2-(4-chlorophenyl)oxirane Littérature connexe
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97466-49-4)(2S)-2-(4-chlorophenyl)oxirane
Pureté:99%
Quantité:1g
Prix ($):373.0